16Beta-Hydroxy Stanozolol-d3 is a deuterated derivative of the anabolic steroid stanozolol, which is primarily used in scientific research. Its molecular formula is , and it has a molecular weight of 347.51 g/mol . This compound is significant in pharmacological studies, particularly in understanding the metabolism and effects of anabolic steroids in biological systems.
Source: 16Beta-Hydroxy Stanozolol-d3 is synthesized from stanozolol through hydroxylation and deuteration processes. It is often used as an internal standard in analytical chemistry for the detection and quantification of stanozolol metabolites in various biological samples, particularly urine .
Classification: This compound falls under the category of anabolic agents and is classified as a synthetic anabolic steroid. It is primarily utilized in research settings for its ability to mimic the metabolic pathways of stanozolol without the interference of non-deuterated forms .
The synthesis of 16Beta-Hydroxy Stanozolol-d3 involves several key steps:
These steps require careful control of reaction conditions to yield a high-purity product suitable for analytical applications.
The molecular structure of 16Beta-Hydroxy Stanozolol-d3 can be represented as follows:
16Beta-Hydroxy Stanozolol-d3 can participate in various chemical reactions:
These reactions are crucial for understanding its behavior in biological systems and its potential interactions with other compounds.
The mechanism of action for 16Beta-Hydroxy Stanozolol-d3 primarily involves its role as a metabolite of stanozolol. Upon administration, stanozolol is rapidly metabolized into 16Beta-Hydroxy Stanozolol, which then interacts with androgen receptors in target tissues:
The physical and chemical properties of 16Beta-Hydroxy Stanozolol-d3 include:
These properties are essential for determining the compound's stability, reactivity, and suitability for various experimental applications.
16Beta-Hydroxy Stanozolol-d3 has several scientific uses:
16β-Hydroxy Stanozolol-d3 (C₂₁H₂₉D₃N₂O₂; MW 347.5 g/mol) serves as a critical deuterium-labeled internal standard for tracking the Phase I metabolism of stanozolol, a synthetic anabolic-androgenic steroid. Its incorporation of three deuterium atoms at the 17α-methyl group induces a +3 Da mass shift, enabling unambiguous differentiation from endogenous metabolites in mass spectrometry analyses [5] [9]. This isotopic signature minimizes matrix interference during the quantification of stanozolol's primary metabolite, 16β-hydroxy stanozolol (16β-OH-STAN), in complex biological samples like urine. The compound’s structure—featuring a hydroxyl group at the C16β position—is a hallmark of hepatic cytochrome P450-mediated oxidation, a dominant metabolic pathway for stanozolol across mammalian species [3] [6]. Studies using optimized mixed-mode solid-phase extraction (SPE) combined with gas chromatography-Orbitrap high-resolution mass spectrometry (GC-Orbitrap HRMS) demonstrate that 16β-OH-STAN-d3 achieves extraction recoveries of 74–81% and limits of detection (LOD) as low as 0.1 ng/mL, making it indispensable for high-sensitivity doping control [1].
Table 1: Performance Metrics of 16β-OH-STAN-d3 in Analytical Methods
Parameter | Value | Method | Sample Matrix |
---|---|---|---|
Extraction Recovery | 74–81% | Mixed-mode SPE/GC-Orbitrap HRMS | Human urine |
Limit of Detection | 0.1–0.25 ng/mL | LC-MS/MS | Bovine urine |
Precision (RSD) | <15% | SPE/NH2 column purification | Animal urine |
Decision Limit (CCα) | <0.5 μg/L | LC-MS/MS validation | Livestock urine |
Hydroxylation at the C16 position represents one of three major oxidative pathways for stanozolol, alongside 3'-hydroxylation and 4β-hydroxylation. The 16β-OH-STAN-d3 tracer enables precise comparison of these competing metabolic routes:
Table 2: Relative Abundance of Key Stanozolol Metabolites in Human Urine
Metabolite | Relative Abundance (%) | Primary Detection Method | Excretion Window |
---|---|---|---|
16β-OH-STAN | 40–45% | LC-MS/MS, GC-Orbitrap HRMS | Up to 28 days |
3′-OH-STAN | 20–25% | Derivatization/GC-MS | 5–6 days |
4β-OH-STAN | 25–30% | LC-MS/MS | 10–14 days |
17-epi-STAN-N-G | 5–10% | LC-ESI-MS/MS | Up to 28 days |
The excretion kinetics and conjugate profiles of 16β-OH-STAN vary significantly across species, as revealed by studies using 16β-OH-STAN-d3 for isotopic tracing:
Table 3: Comparative Excretion Profiles of 16β-OH-STAN Across Species
Species | Primary Conjugate | Peak Urinary Concentration | Detection Window | Key Enzyme |
---|---|---|---|---|
Bovine | Sulfate (70–80%) | 8–12 hours | Up to 7 days | SULT2A1 |
Equine | Sulfate (50–55%) | 6–10 hours | 21–30 days | SULT2B1 |
Human | Glucuronide (∼65%) | 4–8 hours | Up to 28 days | UGT2B17 |
Phase II conjugation of 16β-OH-STAN involves uridine diphosphate-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), with kinetics elucidated using deuterated analogs:
Table 4: Enzymatic Parameters for Phase II Conjugation of 16β-OH-STAN
Conjugation Pathway | Enzyme | Km (μM) | Vmax (nmol/min/mg) | Primary Species |
---|---|---|---|---|
Glucuronidation | UGT2B17 | 42 | 1.8 | Human, Equine |
Sulfation | SULT2A1 | 28 | 0.9 | Bovine |
Sulfation | SULT2B1 | 85 | 0.5 | Human |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7